molecular formula C57H72N14O8 B15124320 (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P

(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P

Cat. No.: B15124320
M. Wt: 1081.3 g/mol
InChI Key: XLYQOKWAPHMGLO-UHFFFAOYSA-N
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Description

(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) is a synthetic peptide compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of deamino-phenylalanine, histidine, D-alanine, and D-proline residues, along with a specific PS I(CH2NH)-P modification. Its complex structure allows it to interact with various biological targets, making it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) involves multiple steps, including solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The PS I(CH2NH)-P modification is introduced through a specific coupling reaction. The reaction conditions often involve the use of coupling reagents like HBTU or DIC, and the reactions are carried out under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to ensure precision and efficiency. The purification of the final product is achieved through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine, while reduction of the PS I(CH2NH)-P modification can yield a reduced peptide with altered biological activity .

Scientific Research Applications

(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to modulation of their activity. The PS I(CH2NH)-P modification plays a crucial role in enhancing the binding affinity and specificity of the compound. The pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-Q)
  • (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-R)
  • (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-S)

Uniqueness

(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) stands out due to its specific PS I(CH2NH)-P modification, which imparts unique properties such as enhanced stability and binding affinity. This makes it a valuable compound for various research applications .

Properties

Molecular Formula

C57H72N14O8

Molecular Weight

1081.3 g/mol

IUPAC Name

N-[1-[[1-[2-[[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[2-[[2-[[3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanamide

InChI

InChI=1S/C57H72N14O8/c1-34(2)50(56(78)66-35(3)52(74)69-48(27-41-30-60-33-64-41)57(79)71-23-13-18-42(71)31-62-45(51(58)73)24-38-16-9-6-10-17-38)70-53(75)36(4)65-54(76)46(25-39-28-61-44-20-12-11-19-43(39)44)68-55(77)47(26-40-29-59-32-63-40)67-49(72)22-21-37-14-7-5-8-15-37/h5-12,14-17,19-20,28-30,32-36,42,45-48,50,61-62H,13,18,21-27,31H2,1-4H3,(H2,58,73)(H,59,63)(H,60,64)(H,65,76)(H,66,78)(H,67,72)(H,68,77)(H,69,74)(H,70,75)

InChI Key

XLYQOKWAPHMGLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2CNC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7

Origin of Product

United States

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